N-Benzoyl-N-(2-bromo-4-methylphenyl)benzamide
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Overview
Description
N-Benzoyl-N-(2-bromo-4-methylphenyl)benzamide is a chemical compound with the molecular formula C21H16BrNO It is a member of the benzamide family, characterized by the presence of a benzoyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-N-(2-bromo-4-methylphenyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acid with 2-bromo-4-methylaniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-N-(2-bromo-4-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce benzoic acid and 2-bromo-4-methylaniline .
Scientific Research Applications
N-Benzoyl-N-(2-bromo-4-methylphenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzoyl-N-(2-bromo-4-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing substrate binding. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2-methylphenyl)benzamide
- N-(2-Bromo-4-methylphenyl)benzamide
- 2-Bromo-N-(4-chlorophenyl)-N-hydroxybenzamide
Uniqueness
N-Benzoyl-N-(2-bromo-4-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88312-98-5 |
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Molecular Formula |
C21H16BrNO2 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
N-benzoyl-N-(2-bromo-4-methylphenyl)benzamide |
InChI |
InChI=1S/C21H16BrNO2/c1-15-12-13-19(18(22)14-15)23(20(24)16-8-4-2-5-9-16)21(25)17-10-6-3-7-11-17/h2-14H,1H3 |
InChI Key |
NMXCEQGXEYTKQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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